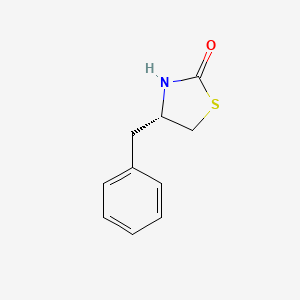

(S)-4-Benzyl-1,3-thiazolidine-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-Benzyl-1,3-thiazolidine-2-one is a chiral compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The presence of a benzyl group attached to the fourth position of the thiazolidine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-one typically involves the reaction of L-cysteine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-1,3-thiazolidine-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Benzyl-substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors and anti-inflammatory agents.

Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-1,3-thiazolidine-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

®-4-Benzyl-1,3-thiazolidine-2-one: The enantiomer of the compound, which may exhibit different biological activities.

4-Benzyl-1,3-thiazolidine: Lacks the chiral center, leading to different chemical and biological properties.

Thiazolidine-2-one: The parent compound without the benzyl group, which serves as a basis for various derivatives.

Uniqueness: (S)-4-Benzyl-1,3-thiazolidine-2-one is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCRDXCVRFUOW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649642 |

Source

|

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219821-18-8 |

Source

|

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis method described in the paper for (S)-4-Benzyl-1,3-thiazolidine-2-one?

A1: The paper focuses on a specific synthesis method for various substituted thiazolidin-2-ones, including this compound, from their corresponding thiazolidine-2-thiones using bromoethanol and sodium ethoxide in ethanol []. While the paper highlights the antibiotic activity of specific derivatives ((S)-4-isobutyl and (S)-4-benzylthiazolidin-2-ones) against Candida albicans and Escherichia coli, it doesn't delve into the specific mechanism of action for this compound. The significance lies in the method's potential for producing this compound, allowing for further research into its properties and applications.

Q2: Does the paper discuss the structure-activity relationship (SAR) for this compound and its antibiotic activity?

A2: While the paper itself doesn't explicitly detail the SAR for this compound, it does mention that the bioassay results indicate some inhibitory activity against Candida albicans and Escherichia coli []. This suggests that the 4-benzyl substituent on the thiazolidin-2-one core plays a role in its antibiotic activity. Further research is needed to understand the specific structural features responsible for this activity and to explore potential modifications for improved potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)

![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)

![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)